(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid
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Overview
Description
(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid is a polyunsaturated fatty acid with significant biological importance. It is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid that plays a crucial role in the human brain, retina, and other tissues . This compound is known for its anti-inflammatory properties and potential therapeutic applications in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available docosahexaenoic acid.
Purification: The product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes:
Bulk Hydroxylation: Using large reactors and continuous flow systems to perform the hydroxylation step efficiently.
Automated Purification: Employing automated HPLC systems for large-scale purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl) for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 22-oxo-docosahexaenoic acid.
Reduction: Formation of 22-hydroxy-docosanoic acid.
Substitution: Formation of various substituted docosahexaenoic acid derivatives.
Scientific Research Applications
(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and bioactive molecules.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and PPARs.
Neuroprotective Effects: It enhances neuronal survival and function by promoting the synthesis of neuroprotective mediators and reducing oxidative stress.
Cardiovascular Benefits: It improves lipid profiles and reduces the risk of atherosclerosis by modulating lipid metabolism and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic Acid (DHA): The parent compound, known for its essential role in brain and eye health.
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with anti-inflammatory and cardiovascular benefits.
Arachidonic Acid (AA): An omega-6 fatty acid involved in inflammatory responses.
Uniqueness
(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid is unique due to its specific hydroxylation at the 22nd position, which enhances its anti-inflammatory and neuroprotective properties compared to its parent compound, DHA .
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-5,8-11,14-17,23H,1,6-7,12-13,18-21H2,(H,24,25)/b4-2-,5-3-,10-8-,11-9-,16-14-,17-15- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRUULZFBQUZPD-OAKYPOHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCC=CCC=CCC=CCC=CCC=CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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